![molecular formula C10H21NO2 B13314729 2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13314729.png)
2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C10H21NO2. It is a clear liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a cyclopentyl ring and an aminoethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-methylcyclopentylamine with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
[ \text{2-Methylcyclopentylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but with a dimethylamino group instead of a methylcyclopentyl group.
2-[2-(2-Aminoethoxy)ethoxy]ethanol: This compound features an additional ethoxy group, making it more hydrophilic.
Uniqueness
2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol is unique due to its cyclopentyl ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where such properties are desired, such as in the synthesis of complex organic molecules and in pharmaceutical research.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[2-[(2-methylcyclopentyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C10H21NO2/c1-9-3-2-4-10(9)11-5-7-13-8-6-12/h9-12H,2-8H2,1H3 |
InChI Key |
YQWWSSPKWJMLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


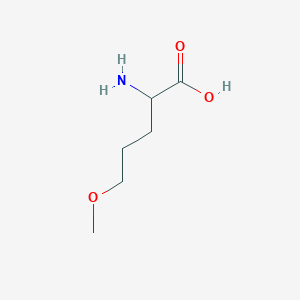
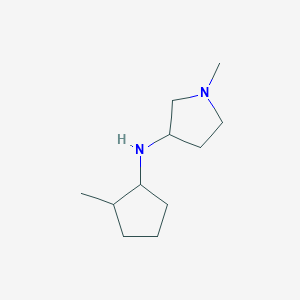
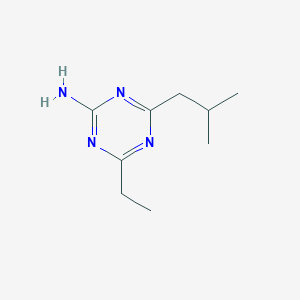
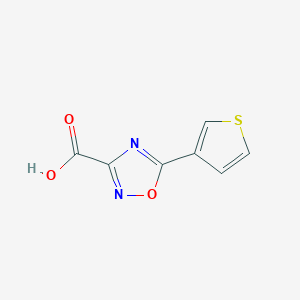

![3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314680.png)

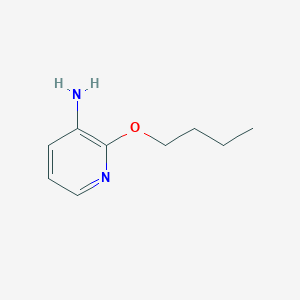

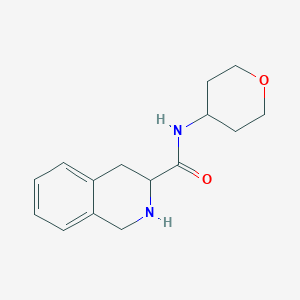
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13314711.png)
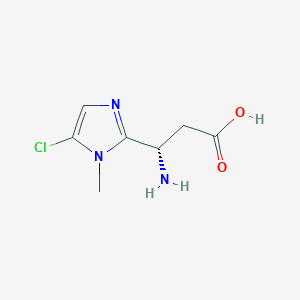
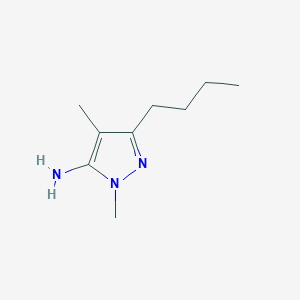
amine](/img/structure/B13314731.png)
